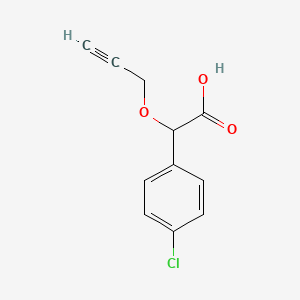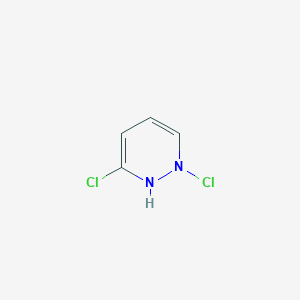
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid is an organic compound that features a chlorinated phenyl group, an acetylenic group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-chlorophenylacetic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetylenic group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)ketone or corresponding carboxylic acids.
Reduction: Formation of 2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)ethanol.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid involves its interaction with specific molecular targets. The acetylenic group can participate in covalent bonding with enzymes or receptors, leading to modulation of biological pathways. The chlorinated phenyl group may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)ethanol
- 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)ketone
- 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)propanoic acid
Uniqueness
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid is unique due to its combination of a chlorinated phenyl group and an acetylenic group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
655223-09-9 |
|---|---|
Molekularformel |
C11H9ClO3 |
Molekulargewicht |
224.64 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-2-prop-2-ynoxyacetic acid |
InChI |
InChI=1S/C11H9ClO3/c1-2-7-15-10(11(13)14)8-3-5-9(12)6-4-8/h1,3-6,10H,7H2,(H,13,14) |
InChI-Schlüssel |
UODLIGAEPGYRCI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC(C1=CC=C(C=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8615281.png)
![Benzo[b]thiophene-4-ethanol](/img/structure/B8615287.png)
